4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazolone core substituted with a bromophenyl and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Similar compounds have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to influence various cellular processes, including cell proliferation, apoptosis, and differentiation .
Action Environment
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compounds, their interaction with their targets, and their overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized to the imidazolone structure under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazolone ring to imidazolidine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolones and imidazolidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl derivatives: Compounds like 4-bromophenyl sulfonyl benzoyl derivatives share similar structural features and exhibit comparable biological activities.
Imidazolone derivatives: Other imidazolone compounds with different substituents on the phenyl ring also show similar reactivity and applications.
Uniqueness
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct electronic and steric properties. These properties enhance its versatility in various chemical reactions and its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWWYLOLAEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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